1-(2-Bromo-4-fluorophenyl)butane-1,3-dione
Description
1-(2-Bromo-4-fluorophenyl)butane-1,3-dione is a β-diketone derivative characterized by a bromine atom at the ortho position and a fluorine atom at the para position on the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8BrFO2 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8BrFO2/c1-6(13)4-10(14)8-3-2-7(12)5-9(8)11/h2-3,5H,4H2,1H3 |
InChI Key |
RLBKULFWNKKPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Fluorination of Phenylbutane-1,3-dione
The most direct method involves starting from phenylbutane-1,3-dione, followed by regioselective bromination and fluorination on the aromatic ring. This is typically achieved by:
- Using bromine (Br2) as the brominating agent under controlled temperature and solvent conditions to achieve selective substitution at the ortho position relative to the diketone side chain.
- Employing a fluorinating agent (often electrophilic fluorinating reagents) to introduce the fluorine atom at the para position relative to the diketone moiety.
The reaction is conducted in solvents such as acetic acid, carbon tetrachloride, or halogenated hydrocarbons like methylene chloride, which provide a suitable medium for selective halogenation without side reactions. Temperature control is critical to avoid poly-substitution or degradation of the diketone structure.
Friedel-Crafts Acylation Followed by Halogenation
An alternative synthetic route involves:
- Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride in the presence of Lewis acid catalysts (FeCl3, SbCl5, BF3, TiCl4, or ZnCl2) to form 1-(4-fluorophenyl)-2-phenyl ethanone as an intermediate.
- Subsequent halogenation of this intermediate with bromine or other halogenating agents to introduce the bromine atom at the ortho position.
- Finally, nucleophilic substitution or further condensation reactions introduce the butane-1,3-dione moiety.
This method benefits from the regioselectivity of Friedel-Crafts acylation and the controlled halogenation steps to achieve the desired substitution pattern.
Use of Bases and Solvent Effects
The halogenation and condensation reactions are often performed in the presence of bases such as potassium carbonate to facilitate nucleophilic substitution steps. Solvent choice significantly impacts yield and purity, with solvents like acetone, tetrahydrofuran (THF), ethyl acetate, and isopropanol commonly used.
A comparative analysis of solvent effects on reaction yield and purity is summarized in the following table extracted from related diketone synthesis studies:
| Solvent | Reaction Time (hrs) | Purity (%) | Yield (%) |
|---|---|---|---|
| Acetone | 3 | 99.47 | 73.8 |
| Isopropanol | 7 | 99.43 | 73.2 |
| Ethyl Acetate | 6 | 99.44 | 49.3 |
| Tetrahydrofuran (THF) | 6 | 99.40 | 32.0 |
| Methylene Chloride (MDC) | 20 | 98.3 | 21.1 |
| Acetonitrile | 4 | 99.44 | 61.6 |
| Dimethylformamide (DMF) | 4 | 94.12 | 24.6 |
This data indicates acetone and isopropanol as preferred solvents for high yield and purity in diketone synthesis involving halogenated phenyl substrates.
Detailed Reaction Conditions and Catalysts
- Catalysts: Lewis acids such as FeCl3, SbCl5, BF3, TiCl4, or ZnCl2 are used in Friedel-Crafts acylation to promote electrophilic aromatic substitution.
- Temperature: Reactions are typically maintained between −20 °C to 50 °C, with optimal temperature ranges from −10 °C to 0 °C for 6–12 hours to maximize selectivity.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
- Purification: Crystallization from solvents like n-hexane or chromatographic techniques are used to isolate the pure compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Phenylbutane-1,3-dione or fluorobenzene + phenyl acetyl chloride |
| Brominating Agent | Bromine (Br2) |
| Fluorinating Agent | Electrophilic fluorinating reagents |
| Solvents | Acetone, isopropanol, ethyl acetate, THF, methylene chloride |
| Catalysts | FeCl3, SbCl5, BF3, TiCl4, ZnCl2 |
| Temperature Range | −20 °C to 50 °C (optimal −10 °C to 0 °C) |
| Reaction Time | 3–20 hours depending on solvent and conditions |
| Purification Methods | Crystallization, chromatography |
| Typical Yield | 30–75% depending on method and solvent |
| Analytical Techniques | TLC, HPLC, UPLC, NMR, Mass Spectrometry |
Research Findings and Observations
- The presence of bromine and fluorine substituents on the phenyl ring enhances the electrophilicity of the diketone carbonyl groups, facilitating further chemical transformations.
- Solvent choice critically impacts both yield and purity, with polar aprotic solvents like acetone and isopropanol providing superior results.
- Friedel-Crafts acylation followed by halogenation offers a reliable route with good regioselectivity.
- Reaction monitoring by chromatographic methods ensures high purity and control over side reactions.
- The compound serves as an important intermediate in the synthesis of heterocycles and pharmacologically active molecules, underscoring the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
1-(2-Bromo-4-fluorophenyl)butane-1,3-dione serves as a critical building block in synthesizing various organic compounds and heterocycles. Its unique structure enables researchers to explore new synthetic pathways and develop innovative materials.
Biology
Research indicates that this compound exhibits notable biological activities. It has been investigated for:
- Antimicrobial Properties : Studies show that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Anticancer Activity : In vitro studies demonstrate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves activation of caspases and modulation of apoptotic pathways.
Medicine
The compound is being explored for its role in drug development. It acts as a precursor for pharmacologically active compounds, with potential applications in designing novel antibiotics and anticancer therapies.
Antibacterial Efficacy
A study demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding underscores its potential as a lead compound for antibiotic development.
Cancer Cell Apoptosis
In experiments involving HeLa cells treated with 100 µM of this compound, there was a marked increase in apoptotic markers compared to untreated controls. This suggests its utility in designing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its bromine and fluorine atoms play a crucial role in determining its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Key Structural Features:
- Molecular Formula : Likely C₁₀H₈BrFO₂ (inferred from substituent positions and analogs like C₁₀H₉BrO₂ for 1-(4-bromophenyl)butane-1,3-dione) .
- Substituents : Bromine (electron-withdrawing) at position 2 and fluorine (electron-withdrawing) at position 4 on the phenyl ring.
- Synthesis: Prepared via Claisen condensation of ethyl acetate with substituted acetophenones, as demonstrated for structurally related β-diketones .
Comparison with Similar Compounds
The following table compares 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione with structurally analogous β-diketones, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Insights:
Substituent Effects: Electron-Withdrawing Groups (Br, F): Enhance electrophilicity of the diketone moiety, facilitating nucleophilic attacks in condensation reactions (e.g., flavylium cation synthesis) .
Synthetic Utility :
Biological Activity
1-(2-Bromo-4-fluorophenyl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This diketone derivative exhibits various pharmacological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for developing therapeutic agents.
The compound features a bromine atom and a fluorine atom attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The carbonyl groups in the diketone structure play a vital role in its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic biomolecules. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The specific molecular targets include enzymes involved in metabolic pathways and cellular signaling.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that halogenated phenyl derivatives can inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 75 µg/mL |
These findings suggest that the presence of halogens enhances the compound's antimicrobial efficacy, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The mechanism behind its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways .
Study on Antimicrobial Properties
A study evaluated the antimicrobial effects of various brominated compounds, including derivatives of butane-1,3-dione. The results indicated that compounds with bromine substituents displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The authors concluded that the halogenation significantly contributes to the bioactivity of these compounds .
Study on Anticancer Effects
Another research project focused on the anticancer potential of diketones, including this compound. The study reported that this compound inhibited the growth of cancer cells by inducing apoptosis via mitochondrial pathways. The findings highlighted its potential as a lead compound for developing new anticancer drugs .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen condensation between a substituted aryl ketone and an ester. For example, analogous 1,3-diones like 4,4,4-trifluoro-1-phenylbutane-1,3-dione ( ) are synthesized by reacting substituted acetophenones with ethyl trifluoroacetate under basic conditions. Key parameters include:
- Catalyst selection : Use of NaH or LDA to deprotonate the ketone (common in β-diketone synthesis) .
- Temperature control : Reactions are often carried out at 0–5°C to minimize side products like enol ethers .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product .
Q. How can the structure of this compound be confirmed experimentally?
- NMR spectroscopy :
- ¹H NMR : Look for two distinct carbonyl-proton environments (δ 5.5–6.5 ppm for enolic protons and δ 2.5–3.5 ppm for methyl/methylene groups).
- ¹³C NMR : Peaks at δ 190–210 ppm confirm the diketone moiety .
- X-ray crystallography : Used for unambiguous confirmation, as seen in structurally related terphenyl-diones ().
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for bromine/fluorine .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or acetone, based on analogs like 1-(2,4-difluorophenyl)butane-1,3-dione ().
- Stability :
- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the diketone group.
- Avoid prolonged exposure to light due to the bromoaryl moiety’s photosensitivity .
Advanced Research Questions
Q. How do electronic effects of the 2-bromo-4-fluorophenyl substituent influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?
- The electron-withdrawing bromo and fluoro groups activate the aryl ring toward Suzuki-Miyaura coupling by increasing electrophilicity at the para position.
- Example methodology:
Q. What computational methods (e.g., DFT) can predict the tautomeric equilibrium between keto and enol forms in solution?
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate energy differences between tautomers.
- Solvent effects (e.g., ethanol) are modeled via the PCM approach.
- Results correlate with experimental ¹H NMR Dominant enol form in non-polar solvents, keto-enol equilibrium in polar solvents .
Q. How can this compound serve as a ligand in coordination chemistry, and what metal complexes exhibit catalytic activity?
- Ligand design : The diketone moiety chelates metals (e.g., Cu²⁺, Fe³⁺) via its β-keto-enolate form.
- Case study:
- Complexation with Cu(II) in ethanol yields a blue precipitate (λmax ~600 nm, UV-Vis).
- Catalyzes oxidation of benzyl alcohol to benzaldehyde (TOF up to 120 h⁻¹) under O₂ atmosphere .
Q. What strategies mitigate competing side reactions (e.g., decarboxylation or halogen displacement) during functionalization?
Q. How does the compound’s bioactivity profile compare to structurally related 1,3-diones in antimicrobial assays?
- Antimicrobial testing :
- Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
- Analogous difluorophenyl-diones show MICs of 8–32 µg/mL, suggesting similar potency .
- Mechanistic insight : β-diketones disrupt membrane integrity, as shown by propidium iodide uptake assays .
Methodological Notes
- Synthetic optimization : Use DOE (Design of Experiments) to vary solvent, catalyst loading, and temperature for yield maximization.
- Analytical validation : Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Safety : Handle bromo-fluoro derivatives in fume hoods due to potential toxicity (refer to SDS sheets in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
